Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate

Medicinal Chemistry Pharmacokinetics Calcium Channel Antagonists

tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS 1219832-36-6), also referred to as 1-Boc-3-(aminomethyl)-3-fluoropiperidine, is a fluorinated piperidine building block with the molecular formula C11H21FN2O2 and a molecular weight of 232.30 g/mol. It features a piperidine ring substituted at the 3-position with both a fluorine atom and an aminomethyl group, with the piperidine nitrogen protected by a tert-butoxycarbonyl (Boc) group.

Molecular Formula C11H21FN2O2
Molecular Weight 232.299
CAS No. 1219832-36-6
Cat. No. B582478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
CAS1219832-36-6
Molecular FormulaC11H21FN2O2
Molecular Weight232.299
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CN)F
InChIInChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-5-11(12,7-13)8-14/h4-8,13H2,1-3H3
InChIKeyQLSJCALZHFNFAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS 1219832-36-6): Key Building Block Profile and Procurement Context


tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS 1219832-36-6), also referred to as 1-Boc-3-(aminomethyl)-3-fluoropiperidine, is a fluorinated piperidine building block with the molecular formula C11H21FN2O2 and a molecular weight of 232.30 g/mol . It features a piperidine ring substituted at the 3-position with both a fluorine atom and an aminomethyl group, with the piperidine nitrogen protected by a tert-butoxycarbonyl (Boc) group [1]. This compound is of high interest as a bifunctional building block in medicinal chemistry , enabling the rapid exploration of fluorinated piperidine-containing analogs in drug discovery programs.

Why Generic Substitution of tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS 1219832-36-6) Fails in Medicinal Chemistry


The precise substitution pattern of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS 1219832-36-6) is critical for its utility in drug discovery. The simultaneous presence of the fluorine atom and the aminomethyl group at the 3-position of the piperidine ring creates a unique scaffold that is not interchangeable with other fluoropiperidine regioisomers (e.g., 4-substituted analogs) or non-fluorinated analogs. In medicinal chemistry, the 3-fluoropiperidine motif is specifically valued for its ability to modulate basicity and improve pharmacokinetic (PK) profiles, such as reducing clearance and mitigating hERG liability [1]. The Boc-protected aminomethyl group serves as a versatile handle for further derivatization, making this compound a distinct and non-substitutable advanced intermediate .

Product-Specific Quantitative Evidence for tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS 1219832-36-6) vs. Analogs


Regioisomeric Differentiation: 3-Fluoro vs. 4-Fluoro Piperidine Scaffolds in Drug Design

The 3-fluoropiperidine scaffold, of which CAS 1219832-36-6 is a protected derivative, provides a distinct pharmacokinetic and safety advantage over the 4-fluoropiperidine regioisomer. In a study optimizing AMPK activators, a trans-3-fluoropiperidine analog (compound 32) demonstrated a significant reduction in rat clearance to 19 mL/min/kg, compared to the lead compound which exhibited clearance above liver blood flow (>70 mL/min/kg) [1]. This modification also improved the hERG profile. In contrast, a 4-aminomethyl-4-fluoropiperidine derivative, while a potent T-type calcium channel antagonist (IC50 ~100 nM) [2], was optimized for a different target and did not exhibit the same broad ADME benefits. The 3-fluoro substitution is specifically recognized for its ability to attenuate piperidine basicity and improve drug-like properties [1].

Medicinal Chemistry Pharmacokinetics Calcium Channel Antagonists

Superior Metabolic Stability: 3-Fluoro Substitution vs. Non-Fluorinated Piperidines

The presence of a fluorine atom at the 3-position of the piperidine ring confers significant metabolic stability, a critical advantage over non-fluorinated piperidine analogs. This was demonstrated in a study on 1,4-disubstituted 3-[18F]fluoropiperidines, where no radiodefluorination was observed in vivo, confirming the metabolic stability of the C-F bond at this position [1]. This property is essential for developing radiotracers and therapeutic agents with predictable in vivo behavior. Non-fluorinated piperidine building blocks, such as 1-Boc-3-(aminomethyl)piperidine (CAS 162167-97-7), lack this enhanced metabolic stability and are more susceptible to oxidative metabolism [2].

Drug Metabolism PET Imaging Fluorine Chemistry

Reduced hERG Liability via Basicity Modulation: 3-Fluoro vs. Non-Fluorinated Piperidines

The 3-fluoro substitution on the piperidine ring directly reduces the basicity of the nitrogen atom (pKa ~8.48 for 3-fluoropiperidine vs. ~11.2 for piperidine) [1], which is a proven strategy for mitigating hERG channel binding and reducing cardiotoxicity risk . In a series of T-type calcium channel antagonists, a 3-axial fluoropiperidine derivative (compound 30) showed a significantly improved selectivity profile over hERG channels compared to non-fluorinated leads [2]. This is a direct consequence of the reduced basicity, which lowers the fraction of the positively charged (protonated) species at physiological pH that binds to the hERG channel . Non-fluorinated analogs, with higher pKa values, present a greater cardiotoxicity liability.

Cardiovascular Safety hERG Basicity Modulation

Unique Scaffold for CNS Drug Discovery: 3-Fluoro vs. 4-Fluoro Piperidine Building Blocks

The 3-fluoropiperidine scaffold is a privileged motif for central nervous system (CNS) drug discovery. Derivatives of this scaffold have been patented as T-type calcium channel antagonists and NMDA/NR2B antagonists, both key targets for neurological disorders [1][2]. While 4-aminomethyl-4-fluoropiperidine derivatives have also been explored as T-type channel blockers (e.g., compound (S)-5), the 3-fluoropiperidine series has demonstrated a distinct SAR, with specific analogs showing good brain penetration and oral bioavailability [3]. The 3-fluoro substitution, in combination with the 1,4-disubstitution pattern, is crucial for achieving the desired CNS activity and selectivity profile. This differentiates CAS 1219832-36-6 as a key intermediate for CNS programs, whereas the 4-fluoro regioisomer (CAS 620611-27-0) is associated with a different and less broadly applicable biological profile [4].

CNS Drug Discovery Blood-Brain Barrier T-Type Calcium Channels

Differentiated LogP and Topological Polar Surface Area (TPSA) Profile for CNS Penetration

The calculated physicochemical properties of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate are consistent with favorable CNS drug-likeness. The compound has an XLogP3 of 0.9 and a Topological Polar Surface Area (TPSA) of 55.6 Ų [1]. These values fall within the optimal range for CNS penetration (LogP < 5, TPSA < 90 Ų). In comparison, its 4-fluoro regioisomer, tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS 620611-27-0), has a similar molecular weight and LogD7.4 of 0.9 . However, the distinct substitution pattern on the 3-fluoropiperidine scaffold can influence conformation and, consequently, target binding, as evidenced by the differential biological activity described in other evidence items [2]. The non-fluorinated analog, 1-Boc-3-(aminomethyl)piperidine (CAS 162167-97-7), has a higher XLogP3 of ~1.5 [3], which may alter its CNS distribution profile.

Physicochemical Properties CNS Penetration Drug-likeness

Optimal Research and Industrial Application Scenarios for tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS 1219832-36-6)


Synthesis of CNS-Penetrant T-Type Calcium Channel Antagonists

This building block is ideally suited for synthesizing 1,4-disubstituted 3-fluoropiperidines, a class of potent and selective T-type calcium channel antagonists. The 3-fluoro substitution is critical for achieving high potency (IC50 ~30 nM) and for improving the selectivity profile over hERG channels [1]. The Boc-protected aminomethyl group provides a convenient handle for introducing diverse amide or sulfonamide moieties, which are essential for modulating target engagement and ADME properties .

Development of Metabolically Stable Radiotracers for PET Imaging

The 3-fluoropiperidine scaffold is a privileged motif for developing 18F-labeled radiotracers. The stability of the C-F bond at the 3-position, with no observed radiodefluorination in vivo, ensures that the radiotracer remains intact for accurate PET imaging [1]. The Boc group on CAS 1219832-36-6 allows for straightforward deprotection and subsequent radiolabeling or functionalization, making it an advanced intermediate for synthesizing NMDA NR2B receptor radioligands and other CNS tracers .

Generation of Kinase Inhibitors with Optimized ADME Profiles

The 3-fluoropiperidine moiety is a validated strategy for improving the pharmacokinetic and safety profiles of kinase inhibitors. By incorporating the 3-fluoro group, researchers can reduce the basicity of the piperidine nitrogen, which directly translates to lower rat clearance (e.g., from >70 to 19 mL/min/kg) and reduced hERG liability [1]. The protected aminomethyl group on CAS 1219832-36-6 is a versatile vector for attaching hinge-binding motifs, enabling the rapid parallel synthesis of focused kinase inhibitor libraries with improved drug-like properties .

Exploration of Fluorinated Bioisosteres in Medicinal Chemistry

CAS 1219832-36-6 serves as a key starting material for exploring the bioisosteric replacement of hydrogen or hydroxyl groups with fluorine. The compound's defined 3-fluoro-3-aminomethyl substitution pattern is a privileged motif for modulating the conformational and electronic properties of piperidine-containing bioactive molecules [1]. Its use in SAR studies can rapidly establish the impact of fluorination on potency, selectivity, and metabolic stability compared to non-fluorinated or differently substituted analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.